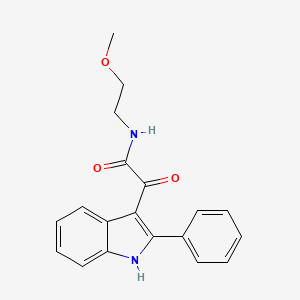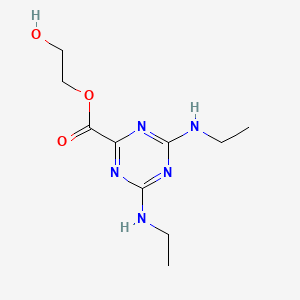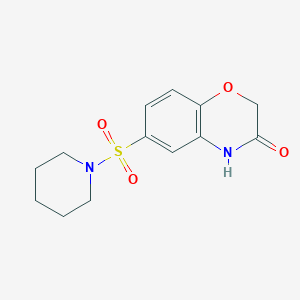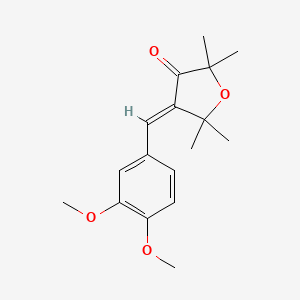![molecular formula C16H15BrN2O2 B4303607 1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol](/img/structure/B4303607.png)
1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol
Descripción general
Descripción
1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. It is commonly used in scientific research for its ability to selectively stimulate beta-2 adrenergic receptors. The compound has been found to have a wide range of physiological and biochemical effects, making it a valuable tool for studying various aspects of cellular and molecular biology.
Mecanismo De Acción
The mechanism of action of 1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol involves its interaction with beta-2 adrenergic receptors. Upon binding to these receptors, the compound activates a signaling pathway that leads to the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP). This increase in cAMP levels leads to the activation of protein kinase A (PKA), which mediates many of the physiological effects of the compound.
Biochemical and Physiological Effects:
1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol has been found to have a wide range of biochemical and physiological effects. These include bronchodilation, vasodilation, increased heart rate, increased glucose metabolism, and increased lipolysis. The compound has also been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol in lab experiments is its selectivity for beta-2 adrenergic receptors. This allows researchers to study the specific effects of beta-2 adrenergic receptor activation without the confounding effects of other receptor subtypes. However, one limitation of the compound is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over extended periods of time.
Direcciones Futuras
There are several potential future directions for research involving 1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol. These include:
1. Investigating the role of beta-2 adrenergic receptor activation in the regulation of immune function and inflammation.
2. Developing new compounds that selectively target beta-2 adrenergic receptors with improved pharmacokinetic properties.
3. Studying the molecular mechanisms underlying the desensitization and downregulation of beta-2 adrenergic receptors in response to chronic exposure to beta-2 adrenergic receptor agonists.
4. Investigating the potential therapeutic applications of beta-2 adrenergic receptor agonists in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease, and diabetes.
In conclusion, 1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol is a valuable tool for studying the physiological and biochemical effects of beta-2 adrenergic receptor activation. Its selectivity for beta-2 adrenergic receptors and wide range of effects make it a useful compound for investigating various aspects of cellular and molecular biology. Further research in this area may lead to the development of new therapies for a variety of diseases.
Aplicaciones Científicas De Investigación
1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol is widely used in scientific research as a selective beta-2 adrenergic receptor agonist. It has been used to study the role of beta-2 adrenergic receptors in various physiological processes, such as bronchodilation, glucose metabolism, and cardiac function. The compound has also been used to investigate the molecular mechanisms underlying the actions of beta-2 adrenergic receptor agonists.
Propiedades
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-imidazol-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-14-3-1-13-8-16(4-2-12(13)7-14)21-10-15(20)9-19-6-5-18-11-19/h1-8,11,15,20H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJFAAGBOQEMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC(CN3C=CN=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromonaphthalen-2-yl)oxy-3-imidazol-1-ylpropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B4303548.png)
![4-(2-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4303553.png)
![4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate](/img/structure/B4303558.png)

![4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B4303575.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4303582.png)
![4-chloro-3-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4303594.png)

![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303614.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303622.png)


